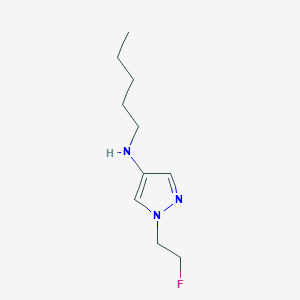
1-(2-fluoroethyl)-4-methyl-N-propyl-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoroethyl)-4-methyl-N-propyl-1H-pyrazol-3-amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of the fluoroethyl group in this compound introduces unique chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 1-(2-fluoroethyl)-4-methyl-N-propyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1H-pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with propylamine to yield the final product.
Industrial production methods may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
化学反应分析
1-(2-Fluoroethyl)-4-methyl-N-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Fluoroethyl)-4-methyl-N-propyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex pyrazole derivatives, which are valuable in medicinal chemistry and material science.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding affinities.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals, contributing to the discovery of new active ingredients.
作用机制
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to target proteins or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
相似化合物的比较
1-(2-Fluoroethyl)-4-methyl-N-propyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives such as:
1-(2-Fluoroethyl)-4-methyl-1H-pyrazole: Lacks the propylamine group, resulting in different biological activities.
4-Methyl-N-propyl-1H-pyrazol-3-amine: Lacks the fluoroethyl group, affecting its chemical reactivity and pharmacokinetic properties.
1-(2-Fluoroethyl)-4-methyl-N-ethyl-1H-pyrazol-3-amine: Contains an ethyl group instead of a propyl group, leading to variations in its biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H16FN3 |
|---|---|
分子量 |
185.24 g/mol |
IUPAC 名称 |
1-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine |
InChI |
InChI=1S/C9H16FN3/c1-3-5-11-9-8(2)7-13(12-9)6-4-10/h7H,3-6H2,1-2H3,(H,11,12) |
InChI 键 |
FILOXXODWMGTQK-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=NN(C=C1C)CCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11740033.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11740039.png)
![[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740043.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740045.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740053.png)
![1-(difluoromethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740057.png)
![N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740060.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11740065.png)



